Cas no 16396-62-6 (2,4,6-tris(4-ethenylphenyl)-1,3,5,2,4,6-trioxatriborinane)

2,4,6-tris(4-ethenylphenyl)-1,3,5,2,4,6-trioxatriborinane structure
16396-62-6 structure
Product Name:2,4,6-tris(4-ethenylphenyl)-1,3,5,2,4,6-trioxatriborinane
CAS No:16396-62-6
MF:C24H21B3O3
MW:389.854746580124
CID:2780885
PubChem ID:53973514
Update Time:2025-04-21

2,4,6-tris(4-ethenylphenyl)-1,3,5,2,4,6-trioxatriborinane Chemical and Physical Properties

Names and Identifiers

    • 2,4,6-tris(4-ethenylphenyl)-1,3,5,2,4,6-trioxatriborinane
    • <4-Vinyl-phenyl>-boroxol;Boroxin,tris(4-ethenylphenyl);tris-(4-vinyl-phenyl)-cyclotriboroxane;tris(4-vinyl phenyl)boroxine;tris(p-vinylphenyl)boroxine;Tris-(4-vinyl-phenyl)-boroxin;2,4,6-tris-(4-vinylphenyl)cyclotriboroxane;
    • DTXCID00658828
    • 2,4,6-Tris(4-vinylphenyl)-1,3,5,2,4,6-trioxatriborinane
    • starbld0019330
    • tris(4-vinylphenyl)boroxine
    • DTXSID10708080
    • 16396-62-6
    • SCHEMBL8966639
    • Inchi: 1S/C24H21B3O3/c1-4-19-7-13-22(14-8-19)25-28-26(23-15-9-20(5-2)10-16-23)30-27(29-25)24-17-11-21(6-3)12-18-24/h4-18H,1-3H2
    • InChI Key: JTGSJFSOAAJGPP-UHFFFAOYSA-N
    • SMILES: O1B(C2C=CC(C=C)=CC=2)OB(C2C=CC(C=C)=CC=2)OB1C1C=CC(C=C)=CC=1

Computed Properties

  • Exact Mass: 390.17700
  • Monoisotopic Mass: 390.1769850Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 6
  • Complexity: 483
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 27.7Ų

Experimental Properties

  • PSA: 27.69000
  • LogP: 3.16500
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